

Spectroscopic Analysis of 2-(2-Thienyl)-1,3-dioxolane: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Thienyl)-1,3-dioxolane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2-(2-Thienyl)-1,3-dioxolane**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Furthermore, it outlines standardized experimental protocols for acquiring these spectra and includes logical workflows for spectral interpretation.

Introduction

2-(2-Thienyl)-1,3-dioxolane belongs to the class of cyclic acetals and contains a thiophene moiety, a sulfur-containing aromatic heterocycle. The dioxolane ring serves as a common protecting group for aldehydes and ketones in organic synthesis due to its stability under neutral and basic conditions and its susceptibility to cleavage under acidic conditions. The presence of the thiophene ring introduces unique electronic and structural features that can be elucidated through various spectroscopic techniques. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Predicted Spectroscopic Data

Based on the analysis of related structures and the known spectroscopic behavior of thiophene and dioxolane moieties, the following data are predicted for **2-(2-Thienyl)-1,3-dioxolane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-(2-Thienyl)-1,3-dioxolane** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30	dd	1H	H-5 (Thiophene)
~7.10	dd	1H	H-3 (Thiophene)
~6.95	dd	1H	H-4 (Thiophene)
~5.90	s	1H	H-2 (Dioxolane)
~4.00	m	4H	H-4, H-5 (Dioxolane)

Table 2: Predicted ^{13}C NMR Data for **2-(2-Thienyl)-1,3-dioxolane** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~142	C-2 (Thiophene)
~127	C-5 (Thiophene)
~126	C-3 (Thiophene)
~125	C-4 (Thiophene)
~103	C-2 (Dioxolane)
~65	C-4, C-5 (Dioxolane)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-(2-Thienyl)-1,3-dioxolane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	Aromatic C-H stretch (Thiophene)
~2900	Medium	Aliphatic C-H stretch (Dioxolane)
~1600-1400	Medium-Weak	C=C stretching (Thiophene ring)
~1200-1000	Strong	C-O stretching (Dioxolane ring)
~900-700	Strong	C-H out-of-plane bending (Thiophene)
~850	Medium	C-S stretching (Thiophene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-(2-Thienyl)-1,3-dioxolane**

m/z	Relative Intensity	Assignment
156	Moderate	[M] ⁺ (Molecular Ion)
155	High	[M-H] ⁺
113	Moderate	[M - C ₂ H ₃ O] ⁺
83	High	[C ₄ H ₃ S] ⁺ (Thienyl cation)
73	Moderate	[C ₃ H ₅ O ₂] ⁺ (Dioxolane fragment)

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-Thienyl)-1,3-dioxolane** in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

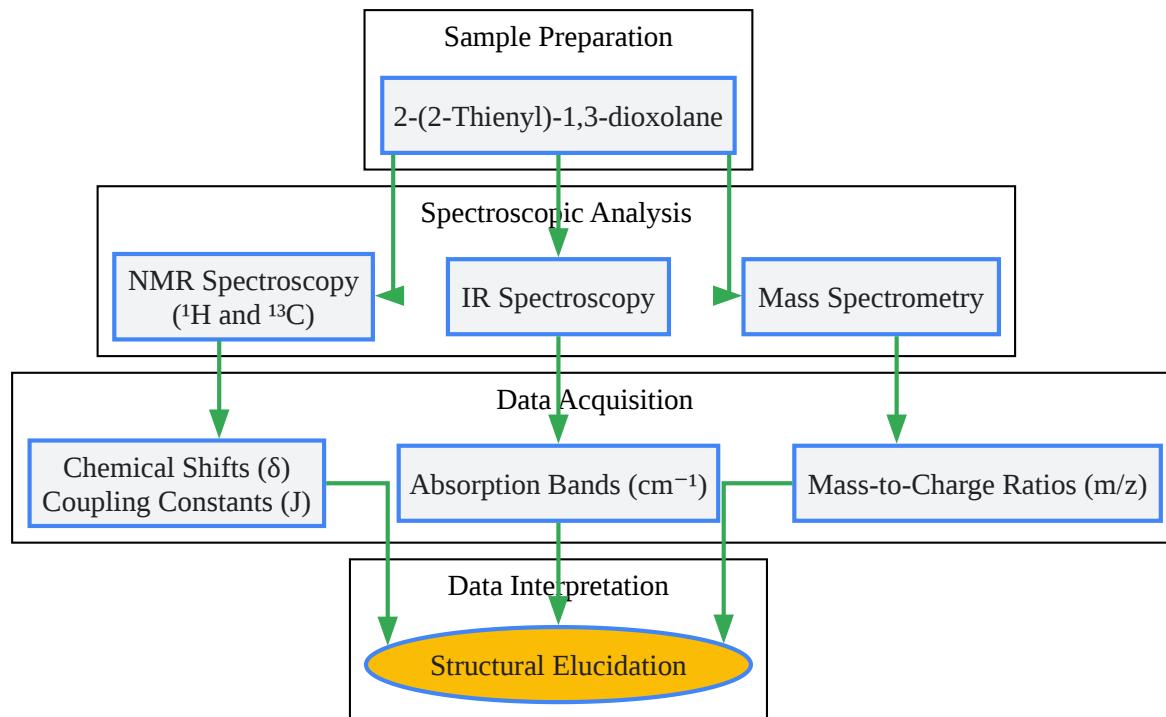
- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) mass analyzer.

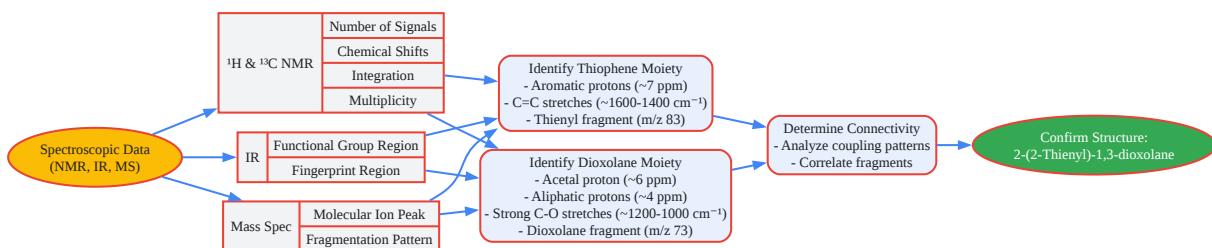
Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of spectral interpretation for the analysis of **2-(2-Thienyl)-1,3-dioxolane**.



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Caption: Experimental workflow for the spectroscopic analysis of **2-(2-Thienyl)-1,3-dioxolane**.



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Caption: Logical workflow for the interpretation of spectroscopic data to confirm the structure of **2-(2-Thienyl)-1,3-dioxolane**.

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